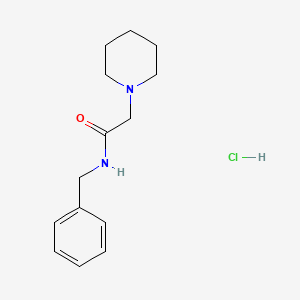
Carbostyril, 3,4-dihydro-1-(2-(diethylamino)ethyl)-, picrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbostyril, 3,4-dihydro-1-(2-(diethylamino)ethyl)-, picrate is a chemical compound known for its unique structure and properties It is a derivative of carbostyril, which is a heterocyclic compound containing a benzene ring fused to a pyrrole ring The picrate form of this compound indicates that it is combined with picric acid, a well-known explosive and chemical reagent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbostyril, 3,4-dihydro-1-(2-(diethylamino)ethyl)-, picrate typically involves multiple steps. One common method starts with the preparation of the carbostyril core, followed by the introduction of the diethylaminoethyl group. The final step involves the formation of the picrate salt by reacting the compound with picric acid.
Preparation of Carbostyril Core: The carbostyril core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Diethylaminoethyl Group: This step involves the alkylation of the carbostyril core with diethylaminoethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Formation of Picrate Salt: The final step involves the reaction of the synthesized compound with picric acid to form the picrate salt. This reaction is typically carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
化学反应分析
Types of Reactions
Carbostyril, 3,4-dihydro-1-(2-(diethylamino)ethyl)-, picrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms on the aromatic ring.
科学研究应用
Carbostyril, 3,4-dihydro-1-(2-(diethylamino)ethyl)-, picrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Carbostyril, 3,4-dihydro-1-(2-(diethylamino)ethyl)-, picrate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes.
相似化合物的比较
Similar Compounds
Carbostyril: The parent compound without the diethylaminoethyl group and picrate salt.
Indole Derivatives: Compounds with a similar indole structure but different functional groups.
Quinoline Derivatives: Compounds with a similar quinoline structure but different functional groups.
Uniqueness
Carbostyril, 3,4-dihydro-1-(2-(diethylamino)ethyl)-, picrate is unique due to the presence of the diethylaminoethyl group and the picrate salt, which confer specific chemical and biological properties
属性
CAS 编号 |
101418-17-1 |
|---|---|
分子式 |
C21H25N5O8 |
分子量 |
475.5 g/mol |
IUPAC 名称 |
diethyl-[2-(2-oxo-3,4-dihydroquinolin-1-yl)ethyl]azanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C15H22N2O.C6H3N3O7/c1-3-16(4-2)11-12-17-14-8-6-5-7-13(14)9-10-15(17)18;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-8H,3-4,9-12H2,1-2H3;1-2,10H |
InChI 键 |
MVBBJMDUOXYILA-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CCN1C(=O)CCC2=CC=CC=C21.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]-](/img/structure/B13747738.png)

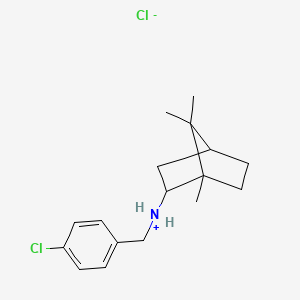

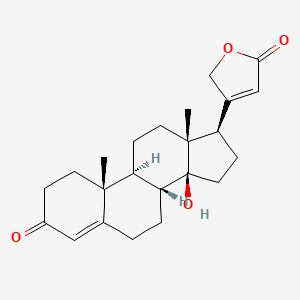
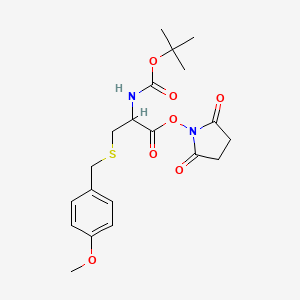

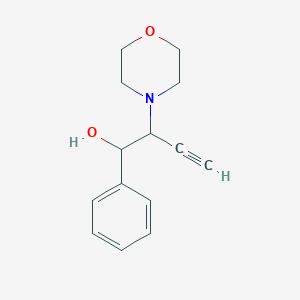
![5-{[(Pyrimidin-2-yl)oxy]methyl}-1H-indazole](/img/structure/B13747779.png)
![N,N-diethylethanamine;[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13747797.png)
